molecular formula C11H15Cl2N3O B2998951 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride CAS No. 1645494-89-8

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride

Cat. No. B2998951
CAS RN: 1645494-89-8
M. Wt: 276.16
InChI Key: TUTXVOZFVAAZCI-UHFFFAOYSA-N
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Description

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Research into 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride intersects with the synthesis of complex molecular structures and their pharmacological potentials. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds such as pyrimidine and triazine 3-oxide sulfates that act as vasodilators, indicating a method of reacting di- and triaminopyrimidine oxides with sulfur trioxide sources to yield heterocyclic O-sulfates with unique physical properties and potential hypotensive effects by direct vasodilation (J. Mccall et al., 1983). Additionally, the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides through aminomethylation demonstrates the versatility of such compounds in yielding significant yields, further highlighting the chemical reactivity and potential applications in various fields (V. Dotsenko et al., 2012).

Pharmacological Interactions

The antagonist activities of similar N-piperidinyl derivatives on cannabinoid receptors underscore the pharmaceutical importance of structural analogs to 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor offers insights into the design of receptor-specific drugs, highlighting the relevance of such compounds in developing new pharmacological agents (J. Shim et al., 2002).

Antimicrobial Applications

The chemical structure of 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride and its analogs exhibit potential antimicrobial properties. For instance, pyridine-bridged 2,6-bis-carboxamide Schiff's bases showed significant bactericidal and fungicidal activities, indicating the utility of such compounds in developing new antimicrobial agents (M. Al-Omar & A. Amr, 2010). This suggests that derivatives of 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride could be explored for similar applications.

properties

IUPAC Name

6-chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXVOZFVAAZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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